Methyl 9-oxooctadecanoate
Overview
Description
Methyl 9-oxooctadecanoate is a long-chain keto fatty acid ester with the molecular formula C19H36O3. It is a derivative of oleic acid, a common fatty acid found in various vegetable oils . This compound is not naturally occurring in significant quantities but serves as a valuable precursor and intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-oxooctadecanoate can be synthesized through the oxidation of methyl oleate. One method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a ring-opening reaction of epoxidized methyl oleate . Lower reaction temperatures favor the formation of the ketone, while higher temperatures are required to produce diketones .
Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of methyl oleate under controlled conditions. The process may include the use of various catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-oxooctadecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and dimethyl sulfoxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Produces diketones such as methyl 9,10-dioxooctadecanoate.
Reduction: Leads to the formation of alcohol derivatives.
Substitution: Results in various substituted keto fatty acid esters.
Scientific Research Applications
Methyl 9-oxooctadecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-oxooctadecanoate involves its interaction with various molecular targets and pathways. It can undergo enzymatic oxidation and reduction, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s keto group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Methyl 9-oxooctadecanoate can be compared with other similar compounds such as:
Methyl 10-oxoundecanoate: Another keto fatty acid ester with similar reactivity but different chain length.
Methyl 9,10-dioxooctadecanoate: A diketone derivative with distinct chemical properties.
Octadecanal: An aldehyde with a similar carbon chain but different functional group.
Properties
IUPAC Name |
methyl 9-oxooctadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFZSSGONRIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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